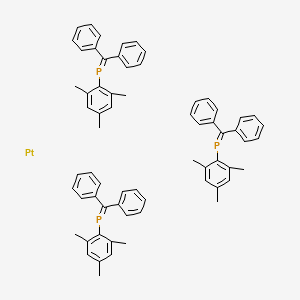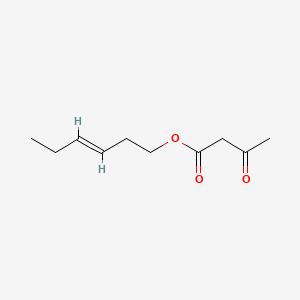
Hex-3-enyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-enyl acetoacetate is an organic compound with the molecular formula C10H16O3. It is also known as 3-hexen-1-yl acetoacetate and is characterized by its pleasant, earthy, green, and floral odor. This compound is used in various applications, including the fragrance industry, due to its distinctive scent.
Preparation Methods
Hex-3-enyl acetoacetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hexen-1-ol with acetoacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
3-hexen-1-ol+acetoacetic acid→hex-3-enyl acetoacetate+water
In industrial production, the process may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Hex-3-enyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can produce amides.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of acetoacetic acid and 3-hexen-1-ol.
Scientific Research Applications
Hex-3-enyl acetoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the hex-3-enyl group into various molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the fragrance industry to create perfumes and scented products due to its pleasant odor.
Mechanism of Action
The mechanism of action of hex-3-enyl acetoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The compound’s ester group can undergo hydrolysis, releasing acetoacetic acid and 3-hexen-1-ol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Hex-3-enyl acetoacetate can be compared with similar compounds such as:
Hex-3-enyl acetate: This compound has a similar structure but lacks the acetoacetate group. It is also used in the fragrance industry.
Hex-3-enyl butyrate: Another ester with a similar hex-3-enyl group but different acyl group. It is used in flavor and fragrance applications.
Hex-3-enyl propionate: Similar to this compound but with a propionate group. It is used in the synthesis of various organic compounds.
Properties
CAS No. |
72928-36-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI Key |
JCPGKFSGEPVXMI-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)CC(=O)C |
Canonical SMILES |
CCC=CCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


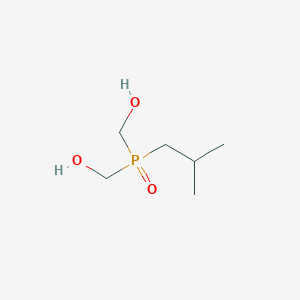
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
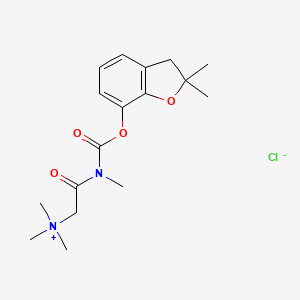
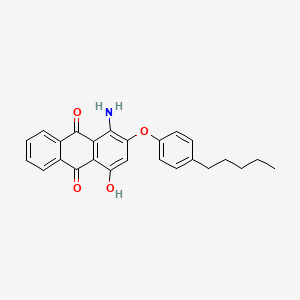
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
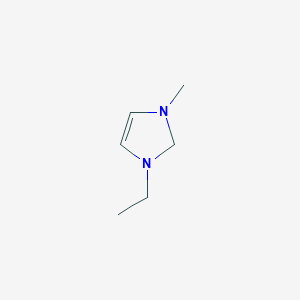
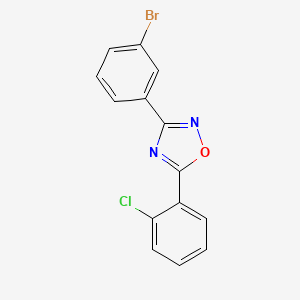
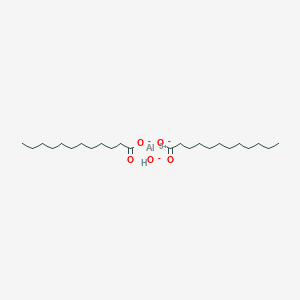
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
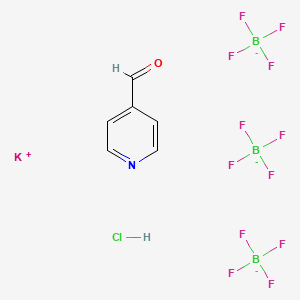
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)
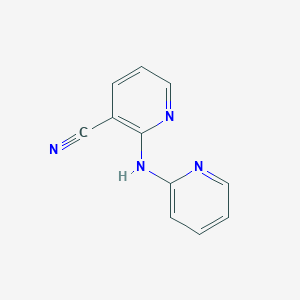
![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
